3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic organic compound with the molecular formula C21H21FN4O2 and a molecular weight of 380.423 g/mol. This compound is characterized by its complex structure, which includes a fluorobenzamide moiety linked to a pyrimidine ring substituted with isopropoxy and methyl groups. It is of significant interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Substitution Reactions: The isopropoxy and methyl groups are introduced via nucleophilic substitution reactions
Coupling Reactions: The final step involves coupling the pyrimidine derivative with 4-amino-3-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- 3-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- 3-fluoro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Uniqueness
3-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, while the isopropoxy group contributes to its lipophilicity and membrane permeability.
Properties
IUPAC Name |
3-fluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-17-7-9-18(10-8-17)26-21(27)15-5-4-6-16(22)11-15/h4-13H,1-3H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNYEXQGWNEPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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